molecular formula C13H18Cl2N2O2 B10784587 Merophan CAS No. 342-95-0

Merophan

Cat. No. B10784587
CAS RN: 342-95-0
M. Wt: 305.20 g/mol
InChI Key: ZJHNCWIVJDCKSB-UHFFFAOYSA-N
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Description

Merophan is a synthetic opioid compound that exists in two enantiomeric forms: dextromethorphan and levomethorphan. Dextromethorphan is commonly used as an over-the-counter cough suppressant, while levomethorphan is a potent opioid analgesic that was never clinically developed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Merophan can be synthesized through a series of chemical reactions starting from morphinan derivatives. The synthesis involves methylation and demethylation processes, which are crucial for obtaining the desired enantiomeric forms .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using controlled reaction conditions to ensure the purity and yield of the final product. The process includes the use of specific catalysts and reagents to facilitate the reactions .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Merophan has a wide range of applications in scientific research:

Mechanism of Action

Merophan exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesia and euphoria. The compound also interacts with sigma-1 receptors and N-methyl-D-aspartate (NMDA) receptors, contributing to its cough suppressant and dissociative effects .

Similar Compounds:

Uniqueness of this compound: this compound’s uniqueness lies in its dual enantiomeric forms, each with distinct pharmacological effects. Dextromethorphan is widely used as a cough suppressant, while levomethorphan, although not clinically developed, has potent analgesic properties .

properties

CAS RN

342-95-0

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.20 g/mol

IUPAC Name

2-amino-3-[2-[bis(2-chloroethyl)amino]phenyl]propanoic acid

InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)12-4-2-1-3-10(12)9-11(16)13(18)19/h1-4,11H,5-9,16H2,(H,18,19)

InChI Key

ZJHNCWIVJDCKSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)N(CCCl)CCCl

physical_description

O-d,l-sarcolysin is a colorless powder. (NTP, 1992)

solubility

less than 1 mg/mL at 63 °F (NTP, 1992)

Origin of Product

United States

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